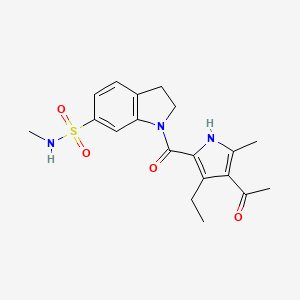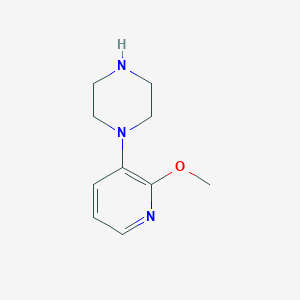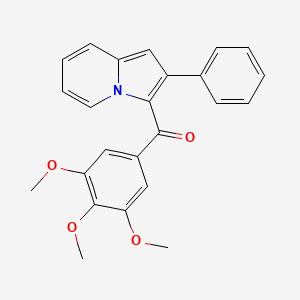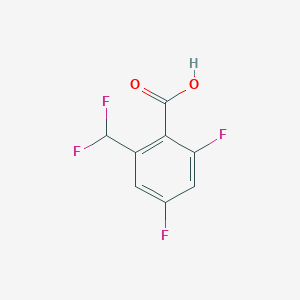
2-(Difluoromethyl)-4,6-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid. This compound features two fluorine atoms on the benzene ring and a difluoromethyl group attached to the second carbon of the ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-4,6-difluorobenzoic acid typically involves multiple steps, starting with the fluorination of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a difluoromethyl group is introduced into the benzene ring using reagents like difluoromethylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-4,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the difluoromethyl group, although this is less common.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
2-(Difluoromethyl)-4,6-difluorobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorine-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism by which 2-(difluoromethyl)-4,6-difluorobenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
類似化合物との比較
2,4,6-Trifluorobenzoic Acid: Similar structure but with an additional fluorine atom.
2-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)-4,6-difluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties compared to similar compounds. Its difluoromethyl group offers different reactivity and stability profiles, making it suitable for specialized applications.
特性
分子式 |
C8H4F4O2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC名 |
2-(difluoromethyl)-4,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
InChIキー |
JWPNQXLHLLPLIQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



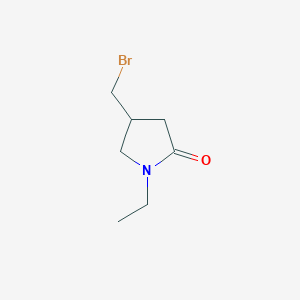
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)

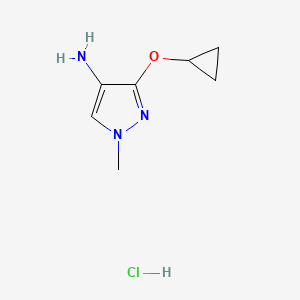
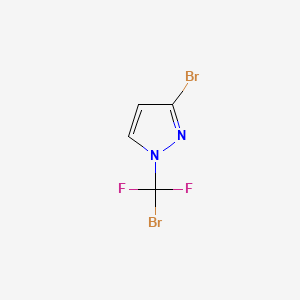
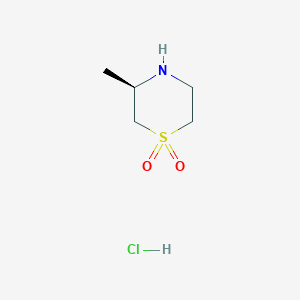

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)
